molecular formula C16H15F2N5O B6467315 N-(3,4-difluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine CAS No. 2640892-67-5

N-(3,4-difluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

Cat. No.: B6467315
CAS No.: 2640892-67-5
M. Wt: 331.32 g/mol
InChI Key: ZPYRMDWBUFWMIY-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine base substituted with a difluorophenyl group and an oxolan-2-ylmethyl group, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

The primary target of N-(3,4-difluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is the Akt protein kinase . Akt, also known as protein kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound acts as a selective Akt inhibitor . It binds to the Akt protein kinase, particularly inhibiting the Akt2 isozyme . This inhibition disrupts the normal functioning of the Akt pathway, leading to various cellular effects .

Biochemical Pathways

The Akt pathway is the primary biochemical pathway affected by this compound . Akt is involved in the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth . By inhibiting Akt, this compound disrupts this pathway, potentially leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

These properties suggest that the compound may have good bioavailability and effective distribution within the body .

Result of Action

The primary result of the action of this compound is the induction of apoptosis, particularly in keratinocytes . This is due to the inhibition of Akt2, which is believed to be a driver for keratinocyte apoptosis . The compound also exhibits low activity in inducing HaCaT apoptosis, suggesting a degree of selectivity in its action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other molecules can potentially impact the compound’s action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-difluoroaniline with a purine derivative under specific conditions to introduce the difluorophenyl group. The oxolan-2-ylmethyl group is then attached through a series of reactions involving protection and deprotection steps to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluorophenyl ketone derivative, while reduction could produce a difluorophenyl alcohol.

Scientific Research Applications

N-(3,4-difluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-difluorophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorophenyl and oxolan-2-ylmethyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-9-(oxolan-2-ylmethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O/c17-12-4-3-10(6-13(12)18)22-15-14-16(20-8-19-15)23(9-21-14)7-11-2-1-5-24-11/h3-4,6,8-9,11H,1-2,5,7H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYRMDWBUFWMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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